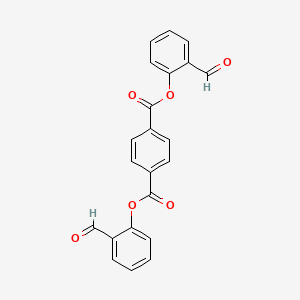

bis(2-formylphenyl) terephthalate

Description

Bis(2-formylphenyl) terephthalate is a terephthalic acid derivative where two 2-formylphenyl groups are esterified to the terephthalate backbone. These compounds share a common terephthalate core but differ in functional groups, leading to distinct chemical, physical, and application-specific properties.

Properties

IUPAC Name |

bis(2-formylphenyl) benzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O6/c23-13-17-5-1-3-7-19(17)27-21(25)15-9-11-16(12-10-15)22(26)28-20-8-4-2-6-18(20)14-24/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOKPYQGJZQSJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares bis(2-formylphenyl) terephthalate with structurally related terephthalate esters, drawing insights from the evidence provided.

Structural and Functional Differences

Thermal and Mechanical Properties

Industrial and Environmental Relevance

- BHET: Central to PET circular economy; glycolysis of 1 kg PET waste yields ~0.8 kg BHET . Used in adhesives and nanocomposites .

- DEHT : Eco-friendly alternative to phthalate plasticizers; biodegradable and low toxicity .

- Bis(2-fluoro-4-nitrophenyl) terephthalate : Critical for high-performance polyimides in aerospace and electronics .

- Bis(2-formylphenyl) terephthalate: Potential applications in dynamic covalent chemistry (e.g., self-healing polymers) due to aldehyde reactivity.

Key Research Findings

BHET vs. DEHT: DEHT’s natural occurrence contrasts with BHET’s synthetic origin, yet both serve as sustainable alternatives to conventional plasticizers (DEHP) and monomers .

Functional Group Impact : Nitro and fluorine substituents in bis(2-fluoro-4-nitrophenyl) terephthalate drastically enhance thermal stability compared to BHET or DEHT .

Recycling Efficiency : BHET-based PET recycling achieves ~95% purity, reducing reliance on virgin terephthalic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.